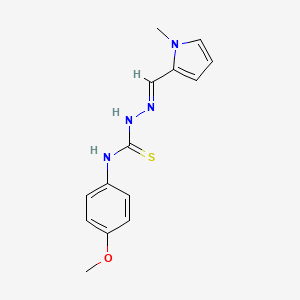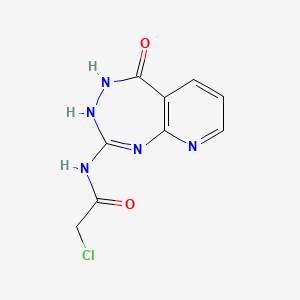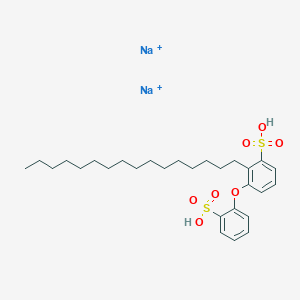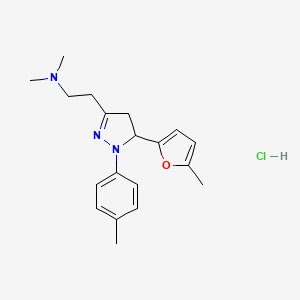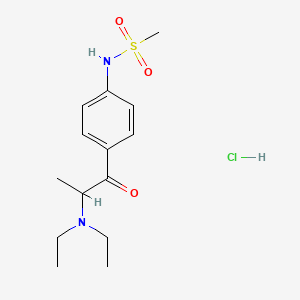
N-(4-(2-(Diethylamino)-1-oxopropyl)phenyl)methanesulfonamide monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(2-(Diethylamino)-1-oxopropyl)phenyl)methanesulfonamide monohydrochloride is a chemical compound with a complex structure that includes a diethylamino group, a phenyl ring, and a methanesulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(Diethylamino)-1-oxopropyl)phenyl)methanesulfonamide monohydrochloride typically involves multiple steps. One common method includes the reaction of 4-(2-(Diethylamino)-1-oxopropyl)phenylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain a high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(2-(Diethylamino)-1-oxopropyl)phenyl)methanesulfonamide monohydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions may require catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
N-(4-(2-(Diethylamino)-1-oxopropyl)phenyl)methanesulfonamide monohydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(4-(2-(Diethylamino)-1-oxopropyl)phenyl)methanesulfonamide monohydrochloride involves its interaction with specific molecular targets. The diethylamino group may interact with receptors or enzymes, modulating their activity. The methanesulfonamide group can also play a role in the compound’s overall biological activity by influencing its solubility and stability.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-(2-(Methylamino)ethyl)phenyl)methanesulfonamide
- N-(4-Acetyl-2-(2,4-difluorophenoxy)phenyl)methanesulfonamide
- N-{2-[(Diethylamino)methyl]-4,5-dimethoxyphenyl}methanesulfonamide
Uniqueness
N-(4-(2-(Diethylamino)-1-oxopropyl)phenyl)methanesulfonamide monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
60735-64-0 |
|---|---|
Fórmula molecular |
C14H23ClN2O3S |
Peso molecular |
334.9 g/mol |
Nombre IUPAC |
N-[4-[2-(diethylamino)propanoyl]phenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C14H22N2O3S.ClH/c1-5-16(6-2)11(3)14(17)12-7-9-13(10-8-12)15-20(4,18)19;/h7-11,15H,5-6H2,1-4H3;1H |
Clave InChI |
YJJUXHPCYFZAKN-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(C)C(=O)C1=CC=C(C=C1)NS(=O)(=O)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


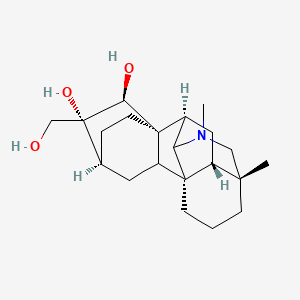
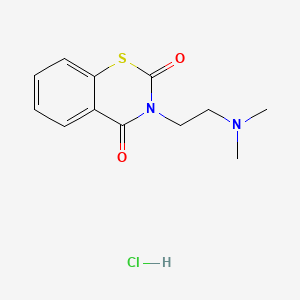
![[(3S,3aR,6S,6aS)-3-[6-(ethylamino)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;nitric acid](/img/structure/B15192998.png)
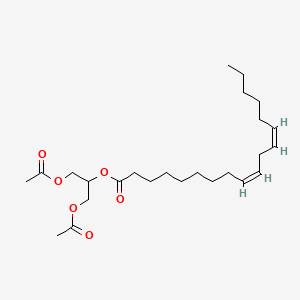
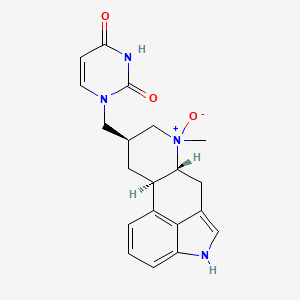
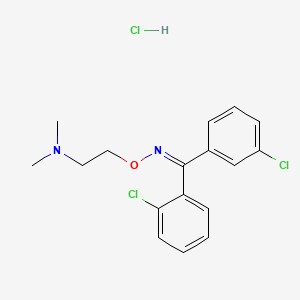
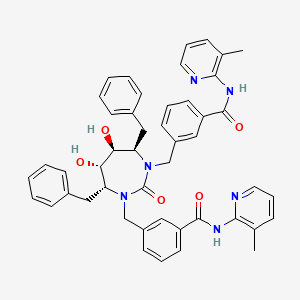
![[(3S,3aR,6S,6aS)-3-morpholin-4-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15193029.png)
